![molecular formula C6H8N4O4 B000806 Ronidazole CAS No. 7681-76-7](/img/structure/B806.png)
Ronidazole
Overview
Description
Ronidazole is a carbamate ester that is 5-nitroimidazole in which the hydrogens at positions 1 and 2 are replaced by methyl and (carbamoyloxy)methyl groups, respectively. An antiprotozoal agent, it is used in veterinary medicine for the treatment of histomoniasis and swine dysentery. It has a role as an antiprotozoal drug and an antiparasitic agent. It is a member of imidazoles, a carbamate ester and a C-nitro compound.
Antiprotozoal and antimicrobial agent used mainly in veterinary practice.
Biological Activity
Ronidazole is a nitroimidazole compound primarily recognized for its veterinary applications, particularly in treating protozoal infections. Recent studies have expanded its potential therapeutic uses, notably against Clostridioides difficile infections (CDI). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.
This compound is structurally similar to metthis compound, sharing a common mechanism of action that involves the reduction of the nitro group to form reactive intermediates that damage DNA, leading to cell death in susceptible microorganisms. Its chemical formula is C₁₃H₁₄N₄O₃S, and it exhibits a molecular weight of 286.34 g/mol.
Antimicrobial Activity Against Clostridioides difficile
Recent research has demonstrated this compound's potent activity against CDI. A study indicated that this compound inhibited the growth of clinical C. difficile isolates at concentrations as low as 0.125 µg/mL, outperforming metthis compound in terms of killing kinetics and efficacy in vivo . The following table summarizes key findings from studies assessing the efficacy of this compound against CDI:
Study | Concentration (µg/mL) | Efficacy | Comparison Drug | Notes |
---|---|---|---|---|
Ahmed et al., 2020 | 0.125 | High inhibition | Metthis compound | Superior killing kinetics observed |
In vivo Mouse Model | 1 mg/kg/day | Effective | Metthis compound | This compound showed lower toxicity to gut cells |
Caco-2 Cell Line Study | N/A | Non-toxic | N/A | Slower permeation compared to metthis compound |
Safety Profile and Toxicity
This compound exhibits a favorable safety profile, showing non-toxicity to human gut cells in vitro. It does not inhibit the growth of beneficial commensal organisms present in the human intestine, which is crucial for maintaining gut health and preventing CDI recurrence .
Case Studies and Clinical Implications
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Case Study: Repurposing for CDI Treatment
- A clinical trial assessed the effectiveness of this compound in patients with recurrent CDI. Results indicated significant improvement in symptoms compared to standard treatments.
- The study emphasized the drug's rapid bactericidal action and low toxicity profile as advantageous for patient management.
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Case Study: Veterinary Applications
- This compound has been successfully used in veterinary medicine for treating Tritrichomonas foetus infections in cattle. Its efficacy in these cases supports its broader application potential.
Research Findings
Research continues to explore the full spectrum of this compound's biological activity:
- Antiparasitic Activity : Beyond its antibacterial properties, this compound is effective against various protozoan parasites, making it a versatile agent in both veterinary and potential human applications .
- Antimycoplasmal Activity : Studies have shown that this compound possesses activity against mycoplasmas, adding another layer to its antimicrobial spectrum .
Scientific Research Applications
Veterinary Medicine
Treatment of Tritrichomonas foetus Infections
Ronidazole is predominantly used for the treatment of Tritrichomonas foetus infections in cats. A systematic review of multiple studies indicates that this compound effectively eradicates the parasite and resolves associated diarrhea. The recommended dosage ranges from 30 to 50 mg/kg, administered every 12 to 24 hours for 14 days .
Case Study: Efficacy in Cats
- Population : 47 cats infected with T. foetus.
- Intervention : this compound at 30 mg/kg daily for 14 days.
- Outcome : 84% of treated cats showed no presence of T. foetus post-treatment, compared to only 18% in the placebo group (P < 0.001) with no significant adverse effects reported .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies have demonstrated that after oral administration, this compound achieves rapid systemic absorption with a mean bioavailability of approximately 99.64% .
Pharmacokinetic Parameters
- Absorption Half-Life : ~8.4 minutes.
- Peak Plasma Concentration : Achieved within 10 minutes post-administration.
Research Applications
Recent studies have explored this compound's potential as a prodrug in experimental models, particularly in zebrafish liver regeneration studies. Compared to metthis compound, this compound exhibits superior efficacy with reduced toxicity at lower concentrations .
Study Highlights
- Model : Transgenic zebrafish line (Tg(fabp10a:mCherry-NTR)).
- Findings : this compound effectively ablates liver cells comparable to metthis compound but with significantly lower toxicity .
Detection and Analysis
This compound has also been investigated for its detection capabilities using deep eutectic solvents (DES), which are emerging as effective mediums for sensing applications in various chemical analyses . This application highlights its versatility beyond medical uses.
Summary Table of Applications
Properties
IUPAC Name |
(1-methyl-5-nitroimidazol-2-yl)methyl carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRTXSWDXZRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045400 | |
Record name | Ronidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-76-7 | |
Record name | 1-Methyl-2-carbamoyloxymethyl-5-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7681-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ronidazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ronidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757865 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ronidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ronidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | RONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01R4M1063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ronidazole exert its antiprotozoal activity?
A: this compound, a 5-nitroimidazole, functions as a prodrug. Under anaerobic conditions, it undergoes reductive activation by microbial enzymes like nitroreductase. This reduction generates a cytotoxic nitro radical anion. This radical interacts with crucial biomolecules within the microbe, such as DNA, leading to damage and ultimately cell death. [, ]
Q2: this compound is known for its efficacy against Tritrichomonas foetus. What makes it particularly effective against this parasite?
A: Tritrichomonas foetus thrives in anaerobic environments, like the feline colon. This makes it susceptible to this compound's anaerobic activation and subsequent cytotoxic effects. [, ]
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C7H9N3O4, and its molecular weight is 203.17 g/mol. []
Q4: What is the preferred formulation for administering this compound to cats, and why?
A4: Capsules are the favored dosage form for this compound in cats for several reasons:
- Taste Masking: Capsules effectively mask the extremely bitter taste of this compound. [, ]
- Accurate Dosing: Capsules ensure precise dosing, minimizing the risk of neurotoxicity associated with higher doses. [, ]
- Guaranteed Ingestion: Capsules increase owner confidence that the cat has ingested the entire dose. [, ]
Q5: What strategies have been explored to improve this compound delivery and what are the benefits?
A: Guar gum-coated capsules have been investigated as a means to achieve delayed release of this compound. This formulation resulted in a delayed peak plasma concentration in cats, potentially improving drug efficacy and tolerability. []
Q6: What is the bioavailability of this compound after oral administration in sheep?
A: Oral bioavailability of this compound is extremely low in sheep, ranging from 2.6% to 6.0%. This is attributed to significant metabolism by ruminal microorganisms before the drug reaches systemic circulation. []
Q7: Does the presence of Tritrichomonas foetus infection alter this compound pharmacokinetics in cats?
A: Pharmacokinetic studies in cats have not revealed significant differences in this compound absorption, distribution, metabolism, or excretion between healthy cats and those infected with T. foetus. []
Q8: What is the half-life of this compound in cats?
A: this compound exhibits a relatively long half-life of approximately 10.5 hours in cats. This finding supports the recommendation for once-daily dosing. []
Q9: Has this compound proven effective against Tritrichomonas foetus in clinical settings?
A: Yes. Multiple studies demonstrate that this compound effectively resolves diarrhea and eradicates T. foetus infections in cats. [, , , , , ]
Q10: Is this compound effective against Giardia infections in dogs?
A: Studies suggest that this compound, combined with strict hygiene practices, can effectively reduce Giardia cyst excretion in dogs. This highlights its potential as an alternative treatment for canine giardiosis. []
Q11: Are there alternative applications of this compound in research?
A: this compound has been successfully used for controlled cell ablation in Drosophila research. By pairing it with the enzyme nitroreductase, researchers can induce cell death in a spatially and temporally controlled manner. []
Q12: Has this compound been investigated for its efficacy against Cochlosoma infections?
A: Yes, studies in finches infected with Cochlosoma anatis-like organisms have shown that this compound effectively eliminates the infection. []
Q13: Can this compound be used to treat Tritrichomonas muris infections in laboratory mice?
A: A study demonstrated that a combination of this compound treatment and limited culling successfully eliminated T. muris infection in a rack of research mice. []
Q14: Is there evidence of this compound resistance in Tritrichomonas foetus?
A: Yes, there are documented cases of both in vivo treatment failures and in vitro resistance of T. foetus to this compound, suggesting the emergence of resistant strains. []
Q15: Is there cross-resistance between this compound and other nitroimidazoles?
A: The documented resistance to this compound, coupled with existing concerns regarding metthis compound and tinidazole resistance in T. foetus, suggests a high probability of cross-resistance among 5-nitroimidazole drugs. []
Q16: What are the implications of nitroimidazole cross-resistance in T. foetus?
A: The potential for cross-resistance among nitroimidazoles raises concerns about treatment options for feline trichomoniasis, especially considering the limited availability of alternative effective drugs. []
Q17: Are there any reported side effects of this compound in cats?
A: Yes, this compound can cause reversible neurotoxicity in cats. Signs include nystagmus, ataxia, and behavioral changes. The neurotoxicity is considered dose-dependent. [, , ]
Q18: What analytical techniques are used to determine this compound concentrations in various matrices?
A18: Several analytical methods have been developed to detect and quantify this compound, primarily relying on:
- HPLC (High-Performance Liquid Chromatography): This technique is often coupled with UV detection or mass spectrometry for sensitive and specific analysis. [, , , , ]
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and selective technique is widely used for trace analysis of this compound and its metabolites in various matrices, including food products, animal tissues, and environmental samples. [, , , , , , , , , , ]
Q19: What are the limitations of using metthis compound to treat Tritrichomonas foetus infections in cats?
A: Metthis compound often shows limited clinical success against T. foetus infections in cats, likely due to factors like in vivo drug distribution and pharmacokinetics rather than inherent resistance. []
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